Lipophilicity (LogP) and Polar Surface Area (PSA) Profile: Optimized for Cellular Permeability
The compound's lipophilicity, quantified by its predicted LogP of 2.53, positions it in an optimal range for passive cellular permeability while avoiding the excessive hydrophobicity associated with promiscuous binding or poor solubility . This value is significantly higher than that of the unsubstituted parent compound, methyl 2-phenylacrylate (LogP = 1.87) [1]. This 0.66 unit increase in LogP translates to a >4.5-fold increase in octanol-water partition coefficient, which can be decisive for crossing biological membranes [2].
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | 2.53 |
| Comparator Or Baseline | Methyl 2-phenylacrylate, LogP = 1.87 [1] |
| Quantified Difference | Increase of +0.66 logP units |
| Conditions | In silico prediction (XLogP3 method) |
Why This Matters
This specific lipophilicity profile makes the 4-chloro analog a superior starting point for designing cell-permeable probes or lead compounds in medicinal chemistry campaigns.
- [1] ChemSrc. Methyl 2-phenylacrylate. LogP data. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
